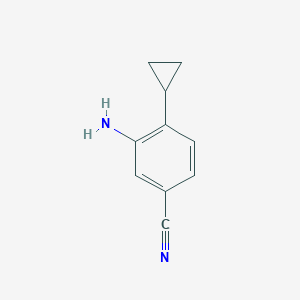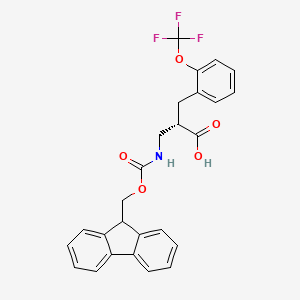
(6-Fluoronaphthalen-2-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoronaphthalen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H11ClFN. It is a derivative of naphthalene, where a fluorine atom is substituted at the 6th position and a methanamine group is attached to the 2nd position. This compound is often used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoronaphthalen-2-yl)methanamine hydrochloride typically involves the following steps:
Nitration: Naphthalene is nitrated to form 6-nitronaphthalene.
Reduction: The nitro group is reduced to an amine group, resulting in 6-aminonaphthalene.
Fluorination: The amine group is then fluorinated to form 6-fluoronaphthalene.
Aminomethylation: Finally, the 6-fluoronaphthalene undergoes aminomethylation to form (6-Fluoronaphthalen-2-yl)methanamine, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration, reduction, and fluorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted naphthalene derivatives
科学的研究の応用
(6-Fluoronaphthalen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (6-Fluoronaphthalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression
類似化合物との比較
2-Phenylethanol: An aromatic compound with a similar structure but lacks the fluorine substitution.
p-Hydroxyphenylethanol: Contains a hydroxyl group instead of a fluorine atom.
4-Hydroxybenzaldehyde: Another aromatic compound with different functional groups.
Uniqueness: (6-Fluoronaphthalen-2-yl)methanamine hydrochloride is unique due to the presence of both the fluorine atom and the methanamine group, which confer distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C11H11ClFN |
|---|---|
分子量 |
211.66 g/mol |
IUPAC名 |
(6-fluoronaphthalen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H10FN.ClH/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11;/h1-6H,7,13H2;1H |
InChIキー |
BNXVCJGWTXRRAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole](/img/structure/B12957675.png)

![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12957690.png)
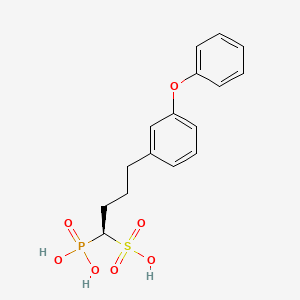

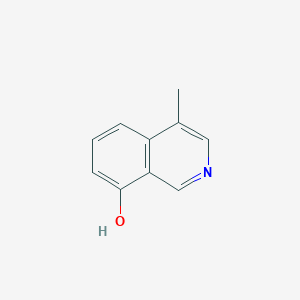
![Bicyclo[3.2.1]octan-1-amine](/img/structure/B12957711.png)

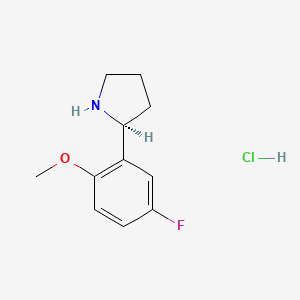
![[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole](/img/structure/B12957720.png)
